molecular formula C12H17ClN2O B1524166 2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol CAS No. 1249550-70-6

2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol

Cat. No.: B1524166
CAS No.: 1249550-70-6
M. Wt: 240.73 g/mol
InChI Key: UHPPSCWPDXDGGW-UHFFFAOYSA-N
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Description

2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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Biological Activity

2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and research findings.

Chemical Structure and Properties

The compound features a chlorophenol moiety linked to a piperidine ring that possesses an amino group. Its structural formula can be represented as:

C11H15ClN2O\text{C}_{11}\text{H}_{15}\text{Cl}\text{N}_2\text{O}

This configuration allows for various interactions with biological macromolecules, influencing its pharmacological effects.

This compound primarily acts as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a key enzyme involved in glucose metabolism by degrading incretin hormones, which are crucial for insulin secretion. The inhibition of DPP-4 leads to:

  • Enhanced insulin secretion : Incretin hormones stimulate pancreatic beta cells to release insulin.
  • Suppressed glucagon release : This effect helps in reducing blood glucose levels.
  • Improved glycemic control : Overall, the compound aids in managing blood sugar levels effectively .

Antidiabetic Properties

Research indicates that the compound exhibits potent DPP-4 inhibitory activity, with IC50 values comparable to established DPP-4 inhibitors like sitagliptin. In vitro studies have shown that this compound can significantly enhance insulin secretion in response to glucose, thereby supporting its potential use in diabetes management .

Antimicrobial Activity

In addition to its antidiabetic properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, although specific data on its spectrum of activity remains limited .

Case Studies and Experimental Data

StudyFindings
In vitro DPP-4 inhibition IC50 = 64.47 nM, comparable to sitagliptin (IC50 = 37.96 nM) .
Antimicrobial testing Exhibited activity against Gram-positive bacteria with MIC values ranging from 6.25 to 12.5 μg/ml .

Properties

IUPAC Name

2-[(3-aminopiperidin-1-yl)methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPPSCWPDXDGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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